3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
3-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine is an organic compound that features a bromine and fluorine substituted phenoxy group attached to a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluorophenol, which can be obtained through the bromination and fluorination of phenol.
Ether Formation: The 4-bromo-2-fluorophenol is then reacted with 3-chloropropan-1-amine in the presence of a base to form the ether linkage.
Dimethylation: The resulting product is then subjected to dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include imines and oximes.
Reduction: Products include secondary amines and alcohols.
Scientific Research Applications
3-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Shares the bromine and fluorine substitution but lacks the dimethylpropan-1-amine moiety.
4-Bromo-2-fluorobenzoic acid: Contains a carboxylic acid group instead of the amine group.
3-(4-Bromo-2-fluorophenoxy)piperidine: Features a piperidine ring instead of the dimethylpropan-1-amine moiety.
Uniqueness
The presence of both bromine and fluorine atoms, along with the dimethylpropan-1-amine moiety, makes it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCCQQYVXDQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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